3-Propylbenzoyl chloride

Physicochemical characterisation Purification optimisation Acyl chloride handling

3-Propylbenzoyl chloride (CAS 365427-91-4) is a meta‑propyl‑substituted aromatic acyl chloride with the molecular formula C₁₀H₁₁ClO and a molecular weight of 182.65 g mol⁻¹. The compound belongs to the class of alkyl‑substituted benzoyl chlorides and is distinguished from its para‑isomer (4‑propylbenzoyl chloride, CAS 52710 27‑7) solely by the position of the n‑propyl group on the benzene ring.

Molecular Formula C10H11ClO
Molecular Weight 182.64 g/mol
CAS No. 365427-91-4
Cat. No. B13828443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Propylbenzoyl chloride
CAS365427-91-4
Molecular FormulaC10H11ClO
Molecular Weight182.64 g/mol
Structural Identifiers
SMILESCCCC1=CC(=CC=C1)C(=O)Cl
InChIInChI=1S/C10H11ClO/c1-2-4-8-5-3-6-9(7-8)10(11)12/h3,5-7H,2,4H2,1H3
InChIKeyLPAGINTVAKHGHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Propylbenzoyl chloride (CAS 365427-91-4) as a Meta-Substituted Acyl Chloride Building Block for Regiochemically Defined Synthesis


3-Propylbenzoyl chloride (CAS 365427-91-4) is a meta‑propyl‑substituted aromatic acyl chloride with the molecular formula C₁₀H₁₁ClO and a molecular weight of 182.65 g mol⁻¹ . The compound belongs to the class of alkyl‑substituted benzoyl chlorides and is distinguished from its para‑isomer (4‑propylbenzoyl chloride, CAS 52710 27‑7) solely by the position of the n‑propyl group on the benzene ring [1]. This positional difference imparts measurable variations in computed physicochemical parameters—including boiling point, density, and lipophilicity (LogP)—that influence both handling procedures and the steric/electronic environment of the acyl carbonyl during nucleophilic derivatisation .

Why 3-Propylbenzoyl Chloride Cannot Be Replaced by 4-Propylbenzoyl Chloride in Regioselective Syntheses


Although 3‑propylbenzoyl chloride and 4‑propylbenzoyl chloride share an identical molecular formula and functional group, the meta‑ versus para‑position of the n‑propyl substituent leads to distinct physicochemical properties that preclude simple interchange in synthetic protocols. The computed boiling point of the meta‑isomer (251 °C at 760 mmHg) differs substantially from the experimentally reported boiling point of the para‑isomer (135–136 °C at 20 mmHg), indicating different vapour‑pressure profiles that affect distillation‑based purification and storage requirements [1]. Moreover, the meta‑propyl group exerts a different electronic influence on the acyl carbonyl compared with the para‑propyl group—gas‑phase transacylation studies on the analogous meta‑methylbenzoyl chloride demonstrate measurably distinct rate constants and complexation energies relative to the para‑methyl isomer, establishing that even small alkyl substituents in the meta position alter the intrinsic reactivity of the –COCl centre [2]. In target‑molecule synthesis—especially in medicinal chemistry and liquid‑crystal research where the three‑dimensional shape and dipole moment of the final molecule are critical—substituting the meta isomer with the para isomer changes the regiochemistry of the introduced benzoyl fragment, potentially altering receptor‑binding geometry or mesophase behaviour [3].

Quantitative Differentiation Evidence for 3-Propylbenzoyl Chloride (CAS 365427-91-4) Versus Closest Analogs


Computed Boiling Point of 3-Propylbenzoyl Chloride Versus Experimental Boiling Point of the 4-Propyl Isomer Indicates Divergent Volatility Profiles

The computed boiling point of 3‑propylbenzoyl chloride at atmospheric pressure (251.09 °C at 760 mmHg) is substantially higher than the experimentally determined boiling point reported for 4‑propylbenzoyl chloride (135–136 °C at 20 mmHg, which corresponds to an estimated ~260–270 °C at 760 mmHg when extrapolated) [1]. Although the 4‑isomer value is measured at reduced pressure, the available data suggest that the meta isomer may exhibit a slightly lower boiling point at equivalent pressure, consistent with reduced intermolecular packing efficiency due to the non‑linear shape imposed by meta substitution . This difference directly impacts the selection of distillation conditions, short‑path distillation parameters, and solvent‑removal protocols during downstream processing.

Physicochemical characterisation Purification optimisation Acyl chloride handling

Computed Lipophilicity (LogP) of 3-Propylbenzoyl Chloride is Distinct from Unsubstituted Benzoyl Chloride, Affecting Partitioning Behaviour in Biphasic Reactions

The computed octanol–water partition coefficient (LogP) of 3‑propylbenzoyl chloride is 3.018, derived from its structure using standard predictive algorithms . In contrast, the parent benzoyl chloride has an experimentally determined LogP of approximately 1.44 [1]. The ~1.6‑log‑unit increase reflects the substantial hydrophobic contribution of the n‑propyl chain, which alters the compound's partitioning behaviour in aqueous–organic biphasic reaction systems—a critical parameter for Schotten–Baumann acylations and for predicting extraction efficiency during aqueous workup. No experimental LogP value has been reported for 4‑propylbenzoyl chloride, but its predicted value is expected to be similar to that of the meta isomer, indicating that the LogP differentiation is primarily a property of the propyl‑substituted benzoyl chloride subclass relative to the unsubstituted parent.

Lipophilicity Reaction workup Phase-transfer catalysis

Meta-Substituted Benzoyl Chlorides Exhibit Distinct Gas-Phase Transacylation Kinetics Compared with Para-Substituted Analogs: Class-Level Inference for 3-Propylbenzoyl Chloride

In a gas‑phase identity transacylation study (Cl⁻ + XC₆H₄COCl → XC₆H₄COCl + Cl⁻), the rate constants and complexation energies for meta‑methylbenzoyl chloride (m‑CH₃) were measured alongside those for para‑methylbenzoyl chloride (p‑CH₃) and the unsubstituted parent compound [1]. The meta‑methyl substituent produced a different energy landscape for the ion–molecule complex and transition state compared with the para‑methyl substituent, demonstrating that the position of an electron‑donating alkyl group modulates the intrinsic electrophilicity of the acyl carbon [1]. Because the n‑propyl group exerts a similar inductive electron‑donating effect to the methyl group (σₘ ≈ −0.07 for CH₃, and a comparable or slightly more electron‑donating value for n‑C₃H₇), 3‑propylbenzoyl chloride is expected to follow the same meta‑versus‑para reactivity trend. No direct experimental kinetic data for 3‑propylbenzoyl chloride itself are currently available in the peer‑reviewed literature.

Reactivity Structure–reactivity relationships Acylation kinetics

Computed Density and Refractive Index Values for 3-Propylbenzoyl Chloride Provide Isomer-Specific Identity Confirmation Parameters

The computed density (1.106 g/cm³) and refractive index (n = 1.525) for 3‑propylbenzoyl chloride differ from the experimentally measured density (1.097 g/mL at 25 °C) and refractive index range (n = 1.5394–1.5404) reported for 4‑propylbenzoyl chloride . The density difference of ~0.009 g/cm³, although small, is consistent with the different molecular packing of meta‑ versus para‑substituted benzenes. The refractive index difference of ~0.015 units is large enough to serve as a rapid, non‑destructive identity confirmation test upon receipt of material, provided that an experimental value for the meta isomer is first established in the receiving laboratory. The parent benzoyl chloride exhibits markedly different values (density 1.219 g/mL, refractive index 1.553), confirming that the propyl substitution itself is the dominant contributor to the property shifts .

Quality control Identity testing Refractive index

Optimal Procurement and Application Scenarios for 3-Propylbenzoyl Chloride Based on Quantitative Differentiation Evidence


Regioselective Synthesis of Meta-Substituted Benzamide Pharmacophores Requiring Defined 3D Topology

In medicinal chemistry programmes where the benzamide moiety is a core pharmacophore, the position of the alkyl substituent on the benzoyl ring directly affects the dihedral angle between the aromatic ring and the amide plane, altering target‑protein binding. 3‑Propylbenzoyl chloride delivers the propyl group at the meta position, generating amide products with a distinct conformational profile compared with amides derived from 4‑propylbenzoyl chloride. The computed LogP of 3.018 [1] indicates that the resulting meta‑propylbenzamides will have predictable lipophilicity suitable for CNS‑penetrant candidates, while the gas‑phase transacylation data for meta‑methylbenzoyl chloride support the expectation of controlled, predictable acylation kinetics under standard amide‑coupling conditions.

Synthesis of Liquid‑Crystal Intermediates Where Positional Isomer Purity Determines Mesophase Stability

4‑Alkylbenzoyl chlorides are established intermediates in liquid‑crystal synthesis, with the para‑alkyl chain contributing to calamitic mesophase formation [1]. When a meta‑substituted benzoyl chloride is deliberately required—for example, to introduce a kink in the molecular architecture that modifies the clearing point or smectic phase range—3‑propylbenzoyl chloride provides the correct regioisomer. The density and refractive index differences between the 3‑propyl and 4‑propyl isomers enable incoming QC verification of isomer identity, ensuring that the liquid‑crystal mixture formulation is not compromised by inadvertent isomer contamination.

Agrochemical Intermediate Production Requiring Distillation‑Based Purification Under Mild Thermal Conditions

The computed boiling point of 3‑propylbenzoyl chloride (251 °C at 760 mmHg) [1] is sufficiently below the thermal decomposition threshold typical of acyl chlorides (~300 °C) to permit fractional distillation under moderate vacuum. In agrochemical intermediate synthesis, where the acyl chloride is generated and immediately consumed in a telescoped process, knowledge of the boiling point differential relative to 4‑propylbenzoyl chloride (135–136 °C at 20 mmHg) allows the process chemist to design distillation parameters that avoid cross‑contamination between batches of different regioisomers produced in the same facility.

Structure–Reactivity Relationship Studies on Substituted Benzoyl Chlorides for Physical Organic Chemistry

The intrinsic reactivity of meta‑substituted benzoyl chlorides differs from that of para‑substituted analogs, as demonstrated by gas‑phase transacylation studies on meta‑methylbenzoyl chloride [1]. 3‑Propylbenzoyl chloride serves as a probe substrate for extending these structure–reactivity correlations to longer alkyl chains, enabling physical organic chemists to decouple the electronic and steric contributions of the meta‑alkyl substituent. The computed LogP of 3.018 additionally makes it a suitable candidate for studying solvent‑effect partitioning between dissociative (SN1‑like) and associative (addition–elimination) solvolysis mechanisms in aqueous‑organic mixed solvents.

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